molecular formula C8H9BF3NO3 B567503 2-ETHOXY-5-(TRIFLUOROMETHYL)PYRIDINE-3-BORONIC ACID CAS No. 1218790-66-9

2-ETHOXY-5-(TRIFLUOROMETHYL)PYRIDINE-3-BORONIC ACID

Cat. No.: B567503
CAS No.: 1218790-66-9
M. Wt: 234.969
InChI Key: YUGMLGKJJLKTSR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO3 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid primarily involves its role in Suzuki–Miyaura coupling reactions. The process includes:

Biological Activity

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS No: 1218790-66-9) is a boronic acid derivative characterized by the presence of a trifluoromethyl group and an ethoxy substituent on the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C8_8H9_9BF3_3NO3_3
  • Molecular Weight : 235.06 g/mol
  • Purity : Minimum 95% .

Boronic acids, including this compound, are known to interact with biological molecules, particularly proteins. They can form reversible covalent bonds with diols, which is significant for inhibiting enzymes such as proteases and kinases. This property is exploited in the development of targeted therapies for various diseases, including cancer.

Anticancer Properties

Research indicates that boronic acids exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
  • Targeting Kinases : Certain boronates have been shown to inhibit kinase activity, disrupting signaling pathways critical for cancer cell proliferation.

A study demonstrated that derivatives of boronic acids can effectively induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study focusing on various boronic acids, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases .
  • Synergistic Effects :
    • When combined with existing antibiotics or chemotherapeutics, this boronic acid demonstrated synergistic effects, enhancing overall efficacy and reducing required dosages .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntibacterialPotential activity against resistant strains
MechanismInhibition of proteasome and kinase activity

Properties

IUPAC Name

[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMLGKJJLKTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681614
Record name [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-66-9
Record name [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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